Strempeliopine

Description

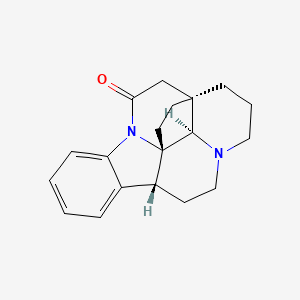

Structure

2D Structure

Properties

Molecular Formula |

C19H22N2O |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(1S,11R,15R,16S)-4,14-diazahexacyclo[12.4.3.01,15.04,16.05,10.011,16]henicosa-5,7,9-trien-3-one |

InChI |

InChI=1S/C19H22N2O/c22-16-12-18-7-3-10-20-11-6-14-13-4-1-2-5-15(13)21(16)19(14,9-8-18)17(18)20/h1-2,4-5,14,17H,3,6-12H2/t14-,17-,18+,19+/m1/s1 |

InChI Key |

BBBSLAHJKPIMRU-OAOYMFHYSA-N |

Isomeric SMILES |

C1C[C@@]23CC[C@@]45[C@@H]2N(C1)CC[C@@H]4C6=CC=CC=C6N5C(=O)C3 |

Canonical SMILES |

C1CC23CCC45C2N(C1)CCC4C6=CC=CC=C6N5C(=O)C3 |

Synonyms |

strempeliopine |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity

Plant Sources and Isolation Research Methodologies

Strempeliopine is a naturally occurring compound primarily found in plant sources. Its isolation and structural elucidation have been key aspects of natural product chemistry research.

Isolation from Strempeliopsis strempelioides K. Schum.

(-)-Strempeliopine was first isolated from the roots of Strempeliopsis strempelioides K. Schum., a species belonging to the Apocynaceae family. nih.govnih.govthieme-connect.de This initial isolation by Laguna et al. provided the foundational material for subsequent structural and synthetic investigations. nih.govnih.gov Research on Strempeliopsis strempelioides has led to the isolation of a variety of indole (B1671886) alkaloids. thieme-connect.de

Co-occurrence with Related Alkaloids in Natural Sources

In addition to this compound, the roots of Strempeliopsis strempelioides have been shown to contain several other alkaloids. These include (+)-pleiocarpamine, (-)-aspidospermine, (+)-eburnamonine, (+)-tubotaiwine, (+)-haplocidine, (-)-vallesamidine, (+)-tubotaiwine N-oxide, and a bisindolic base, (+)-strempeliopidine. nih.gov Another bisindole alkaloid with the composition C38H46N4 was also isolated, albeit in minute quantity. nih.gov The co-occurrence of these structurally related alkaloids in the same plant source provides valuable insights into potential common biosynthetic origins.

Here is a table summarizing the alkaloids isolated from Strempeliopsis strempelioides:

| Alkaloid Name | Chirality |

| This compound | (-) |

| Pleiocarpamine | (+) |

| Aspidospermine | (-) |

| Eburnamonine | (+) |

| Tubotaiwine | (+) |

| Haplocidine | (+) |

| Vallesamidine | (-) |

| Tubotaiwine N-oxide | (+) |

| Strempeliopidine | (+) |

| Bisindole alkaloid (C38H46N4) | (+) |

Biosynthetic Hypotheses and Proposed Pathways

The biosynthesis of complex indole alkaloids like this compound is a subject of ongoing research. Proposed pathways often involve intricate rearrangements of common precursors.

Proposed Biogenetic Relationship to Aspidosperma Alkaloids

The schizozygane alkaloids, including this compound, are thought to be biogenetically related to the Aspidosperma alkaloids. nih.govrsc.org This proposed relationship suggests a common origin from a precursor, likely a monoterpene indole alkaloid intermediate such as stemmadenine. rsc.orgsci-hub.se The structural similarities and co-occurrence of these alkaloid classes in various plant species support this hypothesis.

Skeletal Rearrangement Mechanisms in Biosynthesis

A key step in the proposed biosynthesis of schizozyganes from Aspidosperma alkaloids involves a skeletal rearrangement. nih.govrsc.org One proposed mechanism involves a nih.govnih.gov-sigmatropic rearrangement of a dehydroaspidospermane intermediate to an azabenzfulvene, followed by reduction and subsequent lactamization. nih.gov This type of skeletal reorganization, involving the formation, cleavage, and migration of C-C and C-heteroatom bonds, is a significant theme in the biosynthesis of various natural products. rsc.orgresearchgate.net Synthetic efforts aimed at synthesizing this compound have often explored biomimetic strategies that mimic these proposed rearrangement pathways. ucl.ac.ukrsc.orgpitt.edu For instance, some synthetic approaches have investigated reductive rearrangement strategies of indolenine or dehydroaspidospermane precursors to access the schizozygane skeleton. nih.govrsc.orgpitt.eduyoutube.com These studies, while sometimes facing challenges with reproducibility depending on reaction conditions, have provided valuable insights into the feasibility of such skeletal transformations. nih.govrsc.orgyoutube.com

Structural Reassessment and Synthetic Validation

Methodologies for Reassessing Natural Product Structures

The initial structural hypothesis for a newly isolated natural product is typically based on spectroscopic data. However, for complex molecules, these initial assignments require confirmation and occasional revision using a suite of powerful analytical techniques. These methods are essential for verifying connectivity, relative stereochemistry, and, most elusively, the absolute configuration of all chiral centers.

Key methodologies employed in the structural elucidation and reassessment of complex alkaloids like Strempeliopine include:

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are fundamental in piecing together the carbon skeleton and the placement of protons, allowing for the determination of the molecule's connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) provides crucial information about the spatial proximity of atoms, which helps in assigning the relative stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact molecular formula, which is a critical starting point for structural determination. Tandem mass spectrometry (MS/MS) fragments the molecule in a predictable manner, offering clues about its substructures.

X-ray Crystallography: This is considered the definitive method for determining the three-dimensional structure of a molecule, provided that suitable crystals can be grown. It provides unambiguous proof of both the connectivity and the absolute configuration of a compound. In the synthesis of this compound, the absolute configuration of a key synthetic intermediate was confirmed using X-ray crystallography, which anchored the stereochemistry for the remainder of the synthesis.

Chiroptical Methods: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to the chirality of a molecule. By comparing the experimentally measured spectra with spectra calculated using quantum mechanical methods for a proposed enantiomer, the absolute configuration can be determined.

Table 1: Key Methodologies for Structural Elucidation

| Methodology | Primary Application | Information Provided |

|---|---|---|

| Multi-dimensional NMR | Structural Connectivity & Relative Stereochemistry | J-couplings, through-bond correlations (COSY, HMBC), and through-space correlations (NOESY). |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Provides highly accurate mass-to-charge ratio to determine elemental composition. |

| X-ray Crystallography | Unambiguous 3D Structure Determination | Precise bond lengths, bond angles, and absolute stereochemistry. |

| Electronic Circular Dichroism (ECD) | Assignment of Absolute Configuration | Measures differential absorption of left and right circularly polarized light by chiral molecules. |

Synthetic Confirmation of Proposed Absolute Configurations

While spectroscopic methods provide strong evidence, the unequivocal confirmation of a proposed structure and its absolute configuration is achieved through enantioselective total synthesis. nih.gov By constructing the target molecule from simpler, achiral or enantiomerically pure starting materials through a sequence of stereocontrolled reactions, chemists can validate the proposed structure. If the physical and spectroscopic properties of the synthetic compound match those of the natural product, the assignment is confirmed.

Several research groups have reported the total synthesis of (–)-Strempeliopine, each providing definitive proof of its structure. nih.gov

The Boger Synthesis (2021): A notable total synthesis of (–)-Strempeliopine was achieved by Zeng and Boger. nih.govacs.orgnih.gov A key step in their approach was a samarium(II) iodide (SmI₂) and boron trifluoride etherate (BF₃·OEt₂) initiated dearomative transannular radical cyclization. nih.govnih.gov This complex reaction constructed the strategic C19–C2 bond and the quaternary center, forming the intricate core of the molecule as a single diastereomer. nih.gov The final synthetic product displayed spectroscopic properties that were identical in all respects to the natural material, thereby confirming the structure of (–)-Strempeliopine. nih.gov

The Chen Synthesis (2022): An alternative enantioselective total synthesis was developed by An, Chen, and coworkers. rsc.org Their strategy hinged on a palladium-catalyzed decarboxylative asymmetric allylic alkylation of an N-benzoyl lactam. This key reaction successfully established the absolute configuration at the C20 position early in the synthesis. rsc.org The synthesis was completed using a highly diastereoselective one-pot sequence to construct the pentacyclic core, followed by a late-stage dearomative addition to form the final hexacyclic indoline (B122111) framework. rsc.org

The successful synthesis of the natural enantiomer, (–)-Strempeliopine, provides the ultimate validation of the proposed absolute configuration. The comparison of the specific rotation, a key physical property for chiral molecules, is a critical final check.

Table 2: Comparison of Optical Rotation for this compound

| Sample | Reported Specific Rotation [α]D | Source |

|---|---|---|

| Natural (–)-Strempeliopine | -120 (MeOH) | Hájíček & Trojanek (1986) [as cited in 7] |

| Synthetic (–)-Strempeliopine (Hájíček) | -25.4 (c 1.8, MeOH) | Hájíček & Trojanek (1986) [as cited in 7] |

| Synthetic (–)-Strempeliopine (Boger) | -115 (c 0.04, CHCl₃) | Zeng & Boger (2021) nih.gov |

These total syntheses, employing distinct and innovative strategies, not only provided the necessary confirmation of this compound's structure but also advanced the field of synthetic organic chemistry. nih.govrsc.org

Analog and Derivative Synthesis for Chemical Biology Research

Synthesis of Strempeliopine Analogues for Structure-Activity Relationship Studies

The synthesis of this compound analogues for structure-activity relationship (SAR) studies necessitates robust and flexible synthetic methodologies that enable the introduction of diverse substituents and modifications to the core structure. Several approaches have been explored to achieve this goal.

One strategy involves divergent synthesis from a common intermediate. This approach allows for the efficient generation of multiple related analogues from a single advanced precursor. For instance, a divergent route to this compound and related alkaloids has been developed, utilizing a common intermediate with an Aspidosperma carbon skeleton. digitellinc.comresearchgate.net Access to different alkaloid classes and their analogues is achieved through the late-stage formation of strategic bonds unique to each target skeleton. digitellinc.comresearchgate.net A key step in assembling the Aspidosperma core involves a [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole (B1194373), which rapidly constructs the pentacyclic skeleton with multiple stereocenters in a single step. digitellinc.comresearchgate.net This divergent approach has been applied to the synthesis of this compound and other related indole (B1671886) alkaloids, demonstrating its power in accessing diverse structures from a common starting point. digitellinc.comresearchgate.net

Another synthetic strategy for preparing this compound analogues involves palladium-catalyzed decarboxylative asymmetric allylic alkylation. This method has been featured in a concise and enantioselective total synthesis of (-)-strempeliopine. rsc.org This strategy is utilized to establish the absolute configuration at a key stereocenter (C20). rsc.org The synthesis also incorporates a highly diastereoselective one-pot Bischler-Napieralski/lactamization and iminium reduction sequence to construct the pentacyclic core structure. rsc.org Late-stage dearomative addition of an indole is employed to form the hexacyclic indoline (B122111) framework with control over multiple neighboring stereocenters. rsc.org This approach highlights the utility of transition metal catalysis and cascade reactions in constructing complex alkaloid structures and their analogues.

Furthermore, methodologies involving nitro-Mannich reactions have been explored in the context of synthesizing this compound and related alkaloids. ucl.ac.ukresearchgate.net A second-generation route utilizing nitro-Mannich reactions, in conjunction with other nitro group chemistry such as Michael addition, Tsuji-Trost allylation, and nitro group reduction/C-N coupling, has been developed for the concise preparation of an A/B/C ring intermediate. researchgate.net An unusual researchgate.netnih.gov-hydride transfer/Mannich type cyclization has been used to construct the E ring. researchgate.net This intermediate has been used divergently to synthesize this compound analogues, demonstrating the utility of nitro chemistry in building the core scaffold for further diversification. researchgate.net

These synthetic approaches provide access to this compound analogues with variations in the core structure and peripheral substituents, which are essential for systematic SAR investigations.

Late-Stage Functionalization Strategies for Structural Diversification

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that allows for the introduction of functional groups or modifications to complex molecules at a late stage of the synthesis. nih.govwikipedia.org This approach is particularly valuable for structural diversification, enabling the rapid generation of a library of analogues from a common advanced intermediate without requiring a de novo synthesis for each target molecule. nih.gov LSF can significantly reduce the synthetic effort and provide access to molecules that would be difficult to synthesize by conventional linear routes. wikipedia.org

In the context of this compound and related alkaloids, late-stage diversification has been employed to access a range of structures. For example, the divergent synthetic route discussed earlier relies on late-stage formation of strategic bonds to access different alkaloid skeletons from a common intermediate. digitellinc.comresearchgate.net This highlights LSF at the skeletal level.

Beyond skeletal rearrangements, LSF can involve the introduction or modification of functional groups on the existing this compound scaffold or its advanced synthetic intermediates. While specific examples of LSF directly on the completed this compound molecule are less commonly detailed in the provided search results, the strategies applied to related complex natural products and synthetic intermediates offer insights into potential LSF approaches. Methodologies such as C-H functionalization, oxidation, fluorination, and alkylation, often mediated by catalysts, are key tools in LSF for introducing diversity. rsc.org The development of new catalytic chemistries with high functional group tolerance is crucial for successful LSF on complex structures like this compound precursors. rsc.org

Studies on related alkaloid synthesis demonstrate the potential for late-stage modifications. For instance, manipulation of alcohol functionalities and subsequent reactions have led to the isolation of new unnatural analogues of the schizozygine alkaloid family, which are structurally related to this compound. ucl.ac.uk These examples, although not directly on this compound itself, illustrate how late-stage transformations can be used to introduce diversity.

The application of LSF strategies to this compound and its advanced intermediates holds significant promise for rapidly generating diverse sets of analogues for comprehensive SAR studies and the exploration of new chemical space.

Strempeliopine As a Benchmark in Complex Molecule Synthesis

Contribution to New Reaction Methodologies and Reagent Development

The pursuit of efficient strempeliopine synthesis has spurred the development and application of novel reaction methodologies and reagents. For instance, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been employed to establish key stereocenters in monomeric precursors like aspidospermidine (B1197254) and eburnamine (B1221595), which are then coupled to form the bisindole alkaloid. nih.govnih.gov This highlights the utility of transition metal catalysis in constructing complex carbon frameworks with high enantioselectivity.

Another notable contribution is the use of samarium(II) iodide (SmI₂) in key bond-forming steps. nih.govacs.orgresearchgate.net SmI₂-mediated reactions, particularly dearomative transannular radical cyclizations, have proven powerful for constructing the strategic C19–C2 bond and forming congested quaternary centers within the this compound core. nih.govacs.org The application of SmI₂ in this context demonstrates its unique ability to facilitate challenging radical cyclizations and C-C bond formations in complex settings. researchgate.netresearchgate.net The reactivity and selectivity of SmI₂ can be tuned by various additives, ligands, and solvents, making it a versatile reagent in natural product synthesis. researchgate.net

Furthermore, the synthesis has involved novel cascade reactions, such as a [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole (B1194373), which efficiently constructs a stereochemically rich and highly functionalized pentacyclic intermediate in a single step. researchgate.netyoutube.com This type of cascade reaction exemplifies the power of designing sequences where multiple bonds and rings are formed in one operation, significantly reducing step count and increasing efficiency.

The development of a novel nih.govnih.gov-hydride transfer/Mannich-type cascade cyclization has also been reported in divergent synthetic routes towards this compound and related alkaloids, showcasing new methods for constructing specific ring systems and quaternary centers. ucl.ac.ukucl.ac.uk

Strategies for Constructing Highly Fused Polycyclic Ring Skeletons

Constructing the highly fused polycyclic ring system of this compound requires sophisticated strategies. Several approaches have been explored, each contributing to the repertoire of methods for building complex cyclic structures.

Transannular cyclization strategies have been particularly relevant, providing efficient means to access fused polycyclic scaffolds. researchgate.net In the context of this compound, transannular radical cyclization onto an indole (B1671886) ring has been utilized to form the hexacyclic core and the critical C19–C2 bond. nih.govacs.org This strategy involves generating a radical intermediate within a macrocyclic or conformationally flexible precursor, which then undergoes intramolecular cyclization to form the desired ring system.

Another strategy involves the use of sequential cyclization reactions. For example, one synthetic route features a sequence including ring-closing metathesis, Bischler–Napieralski cyclization, and a 5-exo-trig radical cyclization to assemble a key pentacyclic intermediate. thieme-connect.com This highlights the power of combining different cyclization modes to construct complex fused systems.

The construction of all-carbon quaternary centers, a prominent feature of this compound, is a significant challenge in organic synthesis. nih.gov Methodologies developed for this compound synthesis, such as asymmetric allylic alkylation and dearomative radical cyclizations, provide valuable approaches for stereoselectively installing these challenging centers. nih.govnih.govnih.gov

Development of Efficient and Convergent Synthetic Routes

One convergent approach to strempeliopidine (a related alkaloid) and its stereoisomers involved the coupling of eburnamine and aspidospermidine derivatives using a diastereoselective Petasis borono–Mannich reaction or a Suzuki–Miyaura cross-coupling followed by hydrogenation. nih.govresearchgate.net This strategy allowed for efficient access to different stereochemical outcomes from common starting materials. nih.gov

Divergent synthetic strategies, starting from a common intermediate to access multiple related natural products, have also been explored, with this compound being a target in such endeavors. nih.govucl.ac.ukresearchgate.netyoutube.comucl.ac.uk This approach demonstrates the power of a well-designed intermediate that can be channeled towards the synthesis of different complex molecules through late-stage functionalization and bond formation. nih.govresearchgate.netyoutube.com

The efficiency of synthetic routes is also enhanced by employing high-yielding and selective reactions, such as the palladium-catalyzed asymmetric decarboxylative allylic alkylation and the SmI₂-mediated radical cyclization, which build complexity rapidly and stereoselectively. nih.govnih.govnih.gov The use of cascade reactions further contributes to efficiency by forming multiple bonds and rings in a single operation. researchgate.netyoutube.com

The total synthesis of this compound, with its demanding structural features, continues to drive innovation in synthetic organic chemistry, serving as a benchmark for evaluating the power and efficiency of new methodologies and strategies for complex molecule construction.

Future Research Directions in Strempeliopine Chemistry

Advanced Stereoselective Transformations

Achieving high levels of stereocontrol is paramount in the synthesis of complex natural products like strempeliopine, which possesses multiple stereogenic centers. nih.gov While some reported syntheses have addressed stereoselectivity through methods such as asymmetric allylic alkylation and diastereoselective cyclizations, the development of more general and efficient stereoselective transformations is crucial for future research. rsc.org This includes the exploration of new chiral catalysts and ligands for asymmetric reactions, as well as the design of substrates that inherently favor the formation of desired stereoisomers through conformational control or intramolecular interactions. researchgate.net Future studies may investigate the use of organocatalysis, photocatalysis, or electrochemical methods in asymmetric this compound synthesis. Developing stereodivergent approaches that can selectively access different stereoisomers of this compound and its analogs from the same starting materials would also be highly valuable for exploring structure-activity relationships. researchgate.net

Chemoenzymatic Synthesis and Biocatalysis for Analog Production

The integration of enzymatic transformations into synthetic routes offers potential advantages in terms of selectivity, efficiency, and sustainability under mild reaction conditions. nih.govmdpi.commdpi.com While direct examples of chemoenzymatic synthesis of this compound were not prominently found in the search results, the broader field of chemoenzymatic synthesis of complex molecules and alkaloids is an active area of research. researchgate.netmdpi.commdpi.comnih.gov Future research could explore the application of enzymes, such as Pictet-Spanglerases or other oxidoreductases, to perform specific steps in the synthesis of this compound or its analogs. mdpi.com Biocatalytic approaches could be particularly useful for introducing specific functional groups or setting challenging stereocenters with high precision. researchgate.net Furthermore, enzymes could be employed in the production of key intermediates or for the diversification of the this compound core to generate novel analogs for further study, provided this research remains within the scope of academic investigation and is not related to production for human trials. researchgate.netnih.gov Challenges in this area include identifying suitable enzymes and optimizing their activity and compatibility within a synthetic sequence. mdpi.com

Q & A

Q. What strategies reconcile discrepancies between computational and empirical binding affinity data for this compound?

- Methodological Answer : Compare molecular dynamics simulations (e.g., free energy perturbation) with empirical data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Adjust force field parameters or solvent models to improve agreement. Publish raw simulation trajectories and experimental datasets for peer validation .

Methodological Frameworks & Best Practices

- Data Contradiction Analysis : Apply iterative triangulation by repeating experiments under controlled conditions, cross-validating with orthogonal methods, and conducting sensitivity analyses .

- Ethical & Reporting Standards : Align preclinical studies with NIH guidelines, including detailed sample descriptions (species, strain, sample size) and statistical power justifications .

- Research Question Refinement : Use the P-E/I-C-O framework to ensure questions are testable, specific, and grounded in public health or mechanistic significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.